molecular formula C17H13BrClN3OS B4800535 N-(2-bromophenyl)-N'-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea

N-(2-bromophenyl)-N'-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea

Cat. No.: B4800535
M. Wt: 422.7 g/mol
InChI Key: VKVJYPBPMYGDLH-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structural features of this compound, such as the presence of bromine, chlorine, and thiazole moieties, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reactions:

    Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound may undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Br2, Cl2), nucleophiles (amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their therapeutic potential. The presence of halogen and thiazole moieties is often associated with enhanced biological activity, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity. Additionally, it may be used in materials science for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]thiourea: Similar structure with a thiourea linkage instead of urea.

    N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamate: Similar structure with a carbamate linkage.

    N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amide: Similar structure with an amide linkage.

Uniqueness

The uniqueness of N-(2-bromophenyl)-N’-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea lies in its specific combination of bromine, chlorine, and thiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrClN3OS/c1-10-15(11-5-4-6-12(19)9-11)21-17(24-10)22-16(23)20-14-8-3-2-7-13(14)18/h2-9H,1H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVJYPBPMYGDLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)NC2=CC=CC=C2Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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